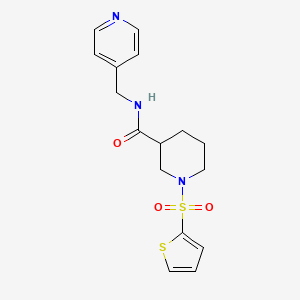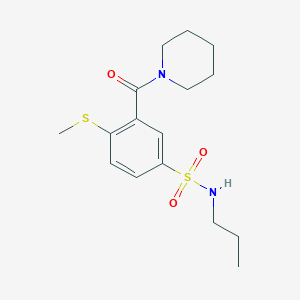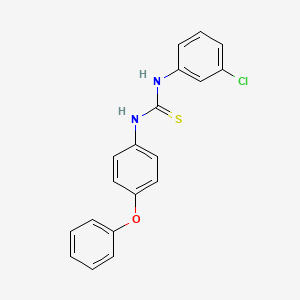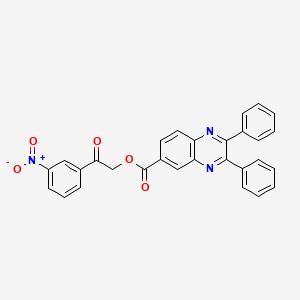
N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, also known as NPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme kinetics. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, as well as its potential as a drug delivery system.
Mecanismo De Acción
The mechanism of action of N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and proteasomes. By inhibiting these enzymes and proteins, this compound may have anti-inflammatory, anticancer, and other therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis, and reduction of inflammation. In addition, this compound has been found to have neuroprotective and cardioprotective effects, as well as potential applications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is its versatility, as it can be used in a wide range of experiments and applications. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments and applications.
Direcciones Futuras
There are many potential future directions for research involving N-(4-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, including the development of new drug candidates based on its structure and properties, the investigation of its potential as a drug delivery system, and the exploration of its interactions with various enzymes and proteins. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(18-11-13-5-7-17-8-6-13)14-3-1-9-19(12-14)24(21,22)15-4-2-10-23-15/h2,4-8,10,14H,1,3,9,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMQZHXJNGGUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4857128.png)
![4-{[butyl(methyl)amino]methyl}-2-nitrophenol](/img/structure/B4857134.png)
![N-ethyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4857140.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4857141.png)
![N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4857145.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4857159.png)
![3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4857165.png)

![(4-methoxyphenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B4857199.png)
![N,N'-[(1,3-thiazol-2-ylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4857211.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4857219.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4857225.png)